![molecular formula C25H32N6O4 B2562127 1-(2-(2-(环己基氨基)-2-氧代乙基)-1-氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)哌啶-4-羧酸乙酯 CAS No. 1185010-20-1](/img/structure/B2562127.png)
1-(2-(2-(环己基氨基)-2-氧代乙基)-1-氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)哌啶-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, a piperidine ring, and a cyclohexylcarbamoyl group, contributes to its distinctive chemical properties and biological activities.
科学研究应用
Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of triazoloquinoxaline derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
Related [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown promising antiviral activity .
Biochemical Pathways
Related compounds have been found to exhibit antiviral and antimicrobial activities , suggesting that they may interact with biochemical pathways related to these processes.
生化分析
Biochemical Properties
The compound, Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate, is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been shown to interact with various enzymes and proteins . Specific interactions of this compound with biomolecules have not been reported yet.
Cellular Effects
Related [1,2,4]triazolo[4,3-a]quinoxalines have shown cytotoxicity against various cancer cell lines .
Molecular Mechanism
Related [1,2,4]triazolo[4,3-a]quinoxalines have been found to intercalate DNA .
Metabolic Pathways
Related [1,2,4]triazolo[4,3-a]quinoxalines have been synthesized via aromatic nucleophilic substitution .
准备方法
The synthesis of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclocondensation reaction of an appropriate diamine with a dicarbonyl compound.
Introduction of the piperidine ring: This step involves the nucleophilic substitution reaction of the triazoloquinoxaline intermediate with a piperidine derivative.
Attachment of the cyclohexylcarbamoyl group: This is typically done through an amide coupling reaction using a cyclohexyl isocyanate or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or modified derivatives of the original compound.
相似化合物的比较
Ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate can be compared with other triazoloquinoxaline derivatives, such as:
Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate: This compound has a similar triazoloquinoxaline core but differs in the substituents attached to the core.
Quinoxaline derivatives: These compounds share the quinoxaline core but may have different substituents and biological activities.
The uniqueness of ethyl 1-{2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate lies in its specific combination of functional groups, which contribute to its distinctive chemical properties and biological activities.
属性
IUPAC Name |
ethyl 1-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-2-35-24(33)17-12-14-29(15-13-17)22-23-28-30(16-21(32)26-18-8-4-3-5-9-18)25(34)31(23)20-11-7-6-10-19(20)27-22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRKPLDTJDDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
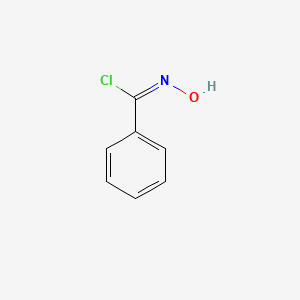

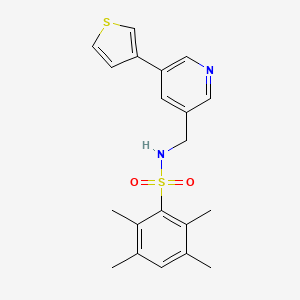
![N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2562049.png)
![1-(3,5-dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2562051.png)
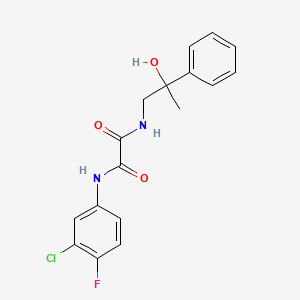
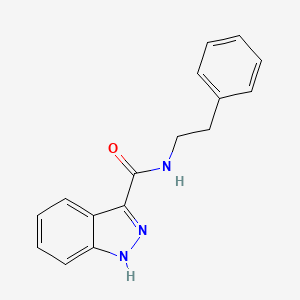
![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
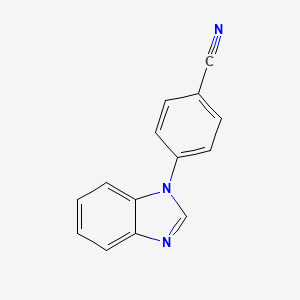
![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)

![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)

![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
